5-Acrylamido-2-((dimethylamino)methyl)phenylboronic acid

Description

Properties

IUPAC Name |

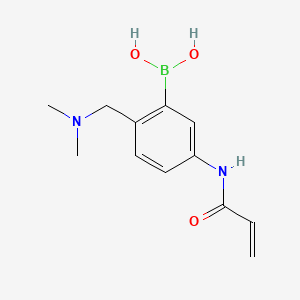

[2-[(dimethylamino)methyl]-5-(prop-2-enoylamino)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BN2O3/c1-4-12(16)14-10-6-5-9(8-15(2)3)11(7-10)13(17)18/h4-7,17-18H,1,8H2,2-3H3,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNZSJWFUMIMTKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)NC(=O)C=C)CN(C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675141 |

Source

|

| Record name | {5-(Acryloylamino)-2-[(dimethylamino)methyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217500-78-1 |

Source

|

| Record name | {5-(Acryloylamino)-2-[(dimethylamino)methyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Whitepaper: Synthesis and Characterization of 5-Acrylamido-2-((dimethylamino)methyl)phenylboronic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Acrylamido-2-((dimethylamino)methyl)phenylboronic acid (Ac-DMPBA) is a multi-functional molecule of significant interest in the fields of materials science and drug development. Its unique architecture, featuring a polymerizable acrylamido group, a diol-binding boronic acid moiety, and a pH-responsive dimethylaminomethyl group, makes it an exceptional building block for creating "smart" polymers and bioconjugates.[1] The strategic placement of the ortho-aminomethyl group is known to enhance the affinity of the boronic acid for saccharides at physiological pH, a critical feature for developing glucose sensors or targeted drug delivery systems for sialic acid-rich cancer cells.[2][3] This guide provides a comprehensive overview of a robust synthetic strategy for Ac-DMPBA and details the essential analytical techniques required for its thorough characterization, ensuring high purity and structural integrity for downstream applications.

Strategic Importance and Molecular Design

The efficacy of Ac-DMPBA stems from the synergistic interplay of its three core functional domains integrated onto a single phenyl scaffold:

-

Boronic Acid Moiety: This Lewis acidic group is the primary driver for molecular recognition, forming reversible covalent bonds with cis-diol-containing molecules like carbohydrates.[4] This interaction is the foundation for applications in glucose sensing and affinity-based separation or targeting.

-

Acrylamido Group: This moiety serves as a polymerizable handle, enabling the incorporation of Ac-DMPBA into hydrogels, nanoparticles, or other polymeric structures via free-radical polymerization.[5][6] This allows for the creation of materials that can respond to the presence of specific diols.[7]

-

Ortho-Dimethylaminomethyl Group: This tertiary amine serves a dual purpose. Firstly, it acts as a pH-responsive element. Secondly, and more critically, it can function as an intramolecular Lewis base, forming a dative bond with the adjacent boron atom. This interaction stabilizes the boronate ester formed upon diol binding, effectively lowering the operational pH into the physiological range, a significant advantage over simple phenylboronic acids.[3][8]

Synthesis Pathway: Rationale and Execution

The synthesis of Ac-DMPBA is a multi-step process that requires careful control of reaction conditions to prevent unwanted side reactions, such as polymerization of the acrylamido group or degradation of the boronic acid. The chosen strategy focuses on the late-stage introduction of the acrylamide functionality to a pre-functionalized phenylboronic acid core.

The overall synthetic workflow is depicted below.

Detailed Experimental Protocol

Part 1: Synthesis of the Key Intermediate, 5-Amino-2-((dimethylamino)methyl)phenylboronic acid pinacol ester

-

Benzylic Bromination: To a solution of 2-bromo-5-nitrotoluene in carbon tetrachloride, add N-bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide (BPO). Reflux the mixture under inert atmosphere until the starting material is consumed (monitored by TLC). Cool the reaction, filter off the succinimide, and concentrate the filtrate under reduced pressure to yield 1-bromo-2-(bromomethyl)-4-nitrobenzene.

-

Causality: NBS is a specific reagent for free-radical bromination at the benzylic position, activated by the BPO initiator. The inert atmosphere prevents unwanted side reactions with oxygen.

-

-

Amination: Dissolve the crude benzylic bromide in tetrahydrofuran (THF) and cool to 0°C. Bubble dimethylamine gas through the solution or add a solution of dimethylamine in THF dropwise. Allow the reaction to warm to room temperature and stir overnight. Quench with water, extract with ethyl acetate, and purify by column chromatography to obtain 1-(2-bromo-5-nitrobenzyl)-N,N-dimethylamine.

-

Causality: This is a standard nucleophilic substitution reaction where dimethylamine displaces the bromide. Low temperature is used to control the initial exotherm.

-

-

Borylation: Under a strict inert atmosphere (Argon), dissolve the aryl bromide in anhydrous THF and cool to -78°C. Add n-butyllithium dropwise and stir for 1 hour to ensure complete lithium-halogen exchange. Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (isopropyl pinacol borate) dropwise and allow the mixture to slowly warm to room temperature overnight. Quench with saturated ammonium chloride solution and extract with ethyl acetate. Purify by chromatography to yield the boronic acid pinacol ester.

-

Causality: The low temperature (-78°C) is critical to prevent side reactions of the highly reactive organolithium intermediate. The pinacol ester is used to protect the boronic acid during subsequent reaction and purification steps.

-

-

Nitro Reduction: Dissolve the nitro-substituted boronic ester in methanol. Add a catalytic amount of 10% Palladium on carbon (Pd/C). Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) while stirring vigorously at room temperature. Monitor the reaction by TLC. Upon completion, filter the mixture through Celite to remove the catalyst and concentrate the filtrate to yield the desired amine intermediate.

-

Causality: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to amines without affecting the boronic ester or benzylamine moieties.

-

Part 2: Synthesis of this compound

-

Acrylamidation: Dissolve the amine intermediate in anhydrous dichloromethane (DCM) and cool to 0°C. Add N,N-diisopropylethylamine (DIPEA) followed by the dropwise addition of acryloyl chloride. Stir at 0°C for 2-3 hours.

-

Causality: DIPEA is a non-nucleophilic base used to scavenge the HCl generated during the acylation, preventing protonation of the starting amine. The reaction is performed at 0°C to minimize the risk of Michael addition to the acrylamide product and potential polymerization. Acryloyl chloride should be added slowly to control the reaction rate.

-

-

Deprotection and Isolation: After the reaction is complete, concentrate the mixture in vacuo. To the crude residue, add a mixture of dioxane and water containing an excess of phenylboronic acid. Stir vigorously at room temperature for 12-24 hours. The transesterification with phenylboronic acid effectively deprotects the pinacol ester. Lyophilize the mixture to remove solvents, then purify the final product using reversed-phase preparative HPLC.

-

Causality: The pinacol protecting group is robust but can be removed under these mild transesterification conditions. Phenylboronic acid acts as a scavenger for the pinacol. Reversed-phase HPLC is the preferred method for purifying the final product, which is a polar, non-volatile solid.[9]

-

Comprehensive Characterization

Confirming the identity, purity, and structure of the final compound is paramount. A multi-technique approach is required for a self-validating analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR: Provides information on the proton environment. Expected signals include aromatic protons with characteristic splitting patterns, vinyl protons of the acrylamide group, a singlet for the benzylic CH₂, a singlet for the N(CH₃)₂ group, and a broad signal for the amide N-H.

-

¹³C NMR: Confirms the carbon skeleton, including signals for the carbonyl carbon, vinyl carbons, aromatic carbons (including the carbon bearing the boron atom), and aliphatic carbons.

-

¹¹B NMR: This technique is particularly useful for characterizing boronic acids.[10][11] A single, broad resonance is expected in the range of δ 27-33 ppm for the trigonal planar (sp²) boronic acid.[12] This confirms the presence and electronic state of the boron center.

| Data Summary: Expected NMR Resonances (in DMSO-d₆) | |

| Technique | Expected Chemical Shift (δ) and Multiplicity |

| ¹H NMR | ~8.2-7.5 (m, Ar-H), ~6.5-5.7 (m, CH=CH₂), ~9.8 (s, br, N-H), ~3.8 (s, Ar-CH₂-N), ~2.4 (s, N(CH₃)₂) |

| ¹³C NMR | ~164 (C=O), ~140-120 (Ar-C), ~132 (CH=CH₂), ~128 (CH=CH₂), ~62 (Ar-CH₂-N), ~45 (N(CH₃)₂) |

| ¹¹B NMR | ~30 (s, br, -B(OH)₂) |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

-

Technique: Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar, non-volatile molecule.[13]

-

Expected Result: In positive ion mode, the primary ion observed will be the protonated molecule [M+H]⁺. The calculated monoisotopic mass for C₁₂H₁₇BN₂O₃ is 248.133. Therefore, the expected m/z value for [M+H]⁺ would be approximately 249.141. The characteristic isotopic pattern of boron (¹⁰B ≈ 20%, ¹¹B ≈ 80%) can also be observed in high-resolution mass spectra.[14]

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the final purity of the compound.[15]

-

Methodology: A reversed-phase HPLC method is typically employed. A C18 column is used with a gradient elution system, typically involving water and acetonitrile, often with a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.[9]

-

Detection: UV detection is suitable, as the phenyl ring and acrylamide group are chromophoric. A wavelength of ~254 nm is appropriate.

-

Purity Assessment: The purity is determined by integrating the area of the product peak and expressing it as a percentage of the total area of all observed peaks. For use in sensitive biological assays or polymerization, a purity of ≥95% is required.[16]

| Data Summary: Representative HPLC Method | |

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected Retention Time | Compound-specific, to be determined empirically |

Conclusion and Future Perspectives

This guide outlines a logical and robust pathway for the synthesis and comprehensive characterization of this compound. The successful execution of this protocol yields a high-purity, multi-functional building block ready for advanced applications. For researchers in drug development, this molecule offers a platform for creating targeted delivery systems that can recognize sialic acid residues on cancer cells.[4] For materials scientists, it is a key monomer for developing glucose-responsive hydrogels for insulin delivery systems or diagnostic sensors.[7][17] Adherence to the detailed characterization workflow is essential to validate the material's quality and ensure the reproducibility of subsequent scientific investigations.

References

- 1. This compound, 98% [benchchem.com]

- 2. japsonline.com [japsonline.com]

- 3. The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 3-(丙烯酰胺基)苯硼酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. par.nsf.gov [par.nsf.gov]

- 11. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. The Boron Mass Spectrum: Isotopes, Peaks, and Real-World Applications | Borates Today [borates.today]

- 15. waters.com [waters.com]

- 16. calpaclab.com [calpaclab.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Acrylamido-2-((dimethylamino)methyl)phenylboronic acid: A Multifunctional Building Block for Covalent Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Acrylamido-2-((dimethylamino)methyl)phenylboronic acid, a molecule of significant interest in medicinal chemistry and materials science. We will delve into its unique trifunctional architecture, which combines a reactive acrylamide "warhead," a versatile phenylboronic acid moiety, and a tertiary amine. This guide will explore its chemical properties, a proposed synthetic route, and its primary application as a covalent binder in targeted drug discovery, particularly for inhibiting protein kinases. Furthermore, we will discuss its potential role as a building block for advanced drug delivery systems and biosensors. Detailed experimental protocols and characterization data are also provided to facilitate its use in a research setting.

Introduction: A Molecule of Unique Trifunctionality

This compound is a synthetic organic compound that has garnered attention due to its unique combination of three distinct functional groups on a single phenyl ring scaffold. This trifunctionality makes it a highly versatile building block for a range of applications, from targeted covalent inhibitors in oncology to stimuli-responsive polymers in drug delivery.

The three key functional domains are:

-

The Acrylamide Group: This α,β-unsaturated carbonyl moiety serves as a Michael acceptor, capable of forming a stable, covalent bond with nucleophilic amino acid residues on proteins, most notably cysteine.[1][2] This reactive group, often referred to as a "warhead," is a cornerstone of many approved covalent inhibitor drugs.[3][4]

-

The Phenylboronic Acid Group: Boronic acids are known for their ability to form reversible covalent bonds with diols, a property widely exploited in the development of sensors for sugars and other biologically important diol-containing molecules.[5][6] In the context of this molecule, the boronic acid can also serve as a versatile synthetic handle for cross-coupling reactions or contribute to the molecule's binding affinity and specificity for its biological target.[7]

-

The Dimethylaminomethyl Group: This tertiary amine at the ortho position to the boronic acid can significantly influence the molecule's properties. It can enhance aqueous solubility, a crucial attribute for drug candidates.[8] Furthermore, it can act as an intramolecular Lewis base, potentially modulating the reactivity of the boronic acid or participating in interactions with the target protein.

This unique combination of a covalent warhead, a versatile binding/synthetic moiety, and a solubility-enhancing group positions this compound as a valuable tool for medicinal chemists and materials scientists.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 1217500-78-1 |

| Molecular Formula | C₁₂H₁₇BN₂O₃ |

| Molecular Weight | 248.09 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically >95% |

| Solubility | Soluble in DMSO and methanol |

| Storage | Store at 2-8°C, protected from light and moisture |

Synthesis and Characterization

Proposed Synthetic Pathway

The proposed synthesis is a multi-step process starting from a commercially available substituted bromobenzaldehyde.

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Proposed Synthesis Protocol

-

Step 1: Reductive Amination. 2-Bromo-5-nitrobenzaldehyde is reacted with dimethylamine in the presence of a reducing agent like sodium triacetoxyborohydride to yield 2-((dimethylamino)methyl)-5-nitrobromobenzene.

-

Step 2: Miyaura Borylation. The resulting aryl bromide is then subjected to a Miyaura borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst and a base to introduce the boronic ester.

-

Step 3: Nitro Group Reduction. The nitro group is reduced to an amine using standard conditions, such as catalytic hydrogenation (H₂ over Pd/C) or reduction with a metal salt like tin(II) chloride, to give 5-Amino-2-((dimethylamino)methyl)phenylboronic acid pinacol ester.

-

Step 4: Acryloylation and Deprotection. The amine is then acylated with acryloyl chloride in the presence of a non-nucleophilic base to form the acrylamide. Finally, the pinacol protecting group on the boronic acid is removed under acidic conditions to yield the final product.

Characterization

The structure and purity of the synthesized compound should be confirmed using a suite of analytical techniques.

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the vinyl protons of the acrylamide group (typically in the 5.5-6.5 ppm range), aromatic protons, the methylene protons of the dimethylaminomethyl group, and the methyl protons. The exact shifts will depend on the solvent used. |

| ¹³C NMR | Resonances for the carbonyl carbon of the acrylamide, vinyl carbons, aromatic carbons, and the carbons of the dimethylaminomethyl group. |

| ¹¹B NMR | A single peak characteristic of a trigonal planar boronic acid, with a chemical shift that is sensitive to pH and the presence of diols.[6][9] |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the compound. |

| HPLC | A single major peak indicating the purity of the compound. |

Mechanism of Action and Applications in Drug Discovery

The primary application of this compound in drug discovery is as a building block for the synthesis of targeted covalent inhibitors.

Covalent Inhibition of Protein Kinases

The acrylamide moiety acts as an electrophilic "warhead" that can form a covalent bond with a nucleophilic amino acid residue, typically a cysteine, within the active site of a protein.[2] This irreversible or slowly reversible binding can lead to potent and sustained inhibition of the target protein.[1] Protein kinases are a particularly important class of targets for covalent inhibitors due to the presence of conserved cysteine residues in their active sites.[10]

Caption: Two-step mechanism of covalent inhibition.

The process of covalent inhibition typically involves two steps:

-

Reversible Binding: The inhibitor first binds non-covalently to the active site of the target protein. This initial binding is driven by interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, and is characterized by the inhibition constant (Ki).

-

Covalent Bond Formation: Once the inhibitor is correctly positioned in the active site, the acrylamide warhead reacts with a nearby nucleophilic residue (e.g., cysteine) to form a covalent bond. This step is characterized by the rate of inactivation (kinact).

The overall efficiency of a covalent inhibitor is often described by the second-order rate constant, kinact/Ki.

Potential as a Building Block for PROTACs

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[11] A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker. While this compound itself is not a PROTAC, its reactive acrylamide group could potentially be incorporated into the design of E3 ligase ligands, enabling the development of covalent PROTACs.[12]

Experimental Protocols

The following are generalized protocols for the use of this compound in a research setting. Specific concentrations and incubation times will need to be optimized for each application.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of the compound against a purified protein kinase.

-

Reagents and Materials:

-

Purified protein kinase of interest

-

Kinase substrate (peptide or protein)

-

ATP

-

Kinase assay buffer

-

This compound (dissolved in DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

-

Procedure:

-

Prepare a serial dilution of the compound in DMSO.

-

In a multi-well plate, add the kinase and the compound at various concentrations to the kinase assay buffer.

-

Incubate for a predetermined time (e.g., 30 minutes) at room temperature to allow for covalent bond formation.

-

Initiate the kinase reaction by adding the substrate and ATP.

-

Allow the reaction to proceed for a specific time (e.g., 60 minutes) at the optimal temperature for the kinase.

-

Stop the reaction and measure the kinase activity using a suitable detection method.

-

Plot the kinase activity against the compound concentration and determine the IC50 value.

-

Cell-Based Assay for Target Engagement

This protocol outlines a general method to assess the compound's ability to engage its target in a cellular context.

-

Reagents and Materials:

-

Cell line expressing the target protein

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

Lysis buffer

-

Antibodies for Western blotting (total and phospho-specific for a downstream substrate)

-

-

Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the compound for a specific duration.

-

Wash the cells with PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Perform Western blotting to analyze the phosphorylation status of a downstream substrate of the target kinase.

-

A decrease in the phosphorylation of the substrate indicates target engagement and inhibition by the compound.

-

Conclusion

This compound is a highly versatile and valuable building block for researchers in drug discovery and materials science. Its unique trifunctional nature, combining a covalent warhead, a boronic acid moiety, and a tertiary amine, offers a wide range of possibilities for the design of novel therapeutics and functional materials. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, its mechanism of action as a covalent inhibitor, and generalized experimental protocols for its use. As the field of targeted covalent inhibitors and stimuli-responsive materials continues to grow, the utility of this and similar multifunctional building blocks is expected to increase significantly.

References

- 1. Targeting Biomolecules with Reversible Covalent Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. par.nsf.gov [par.nsf.gov]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 8. Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chimia.ch [chimia.ch]

- 11. A critical evaluation of the approaches to targeted protein degradation for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

The Allosteric Wip1 Phosphatase Inhibitor GSK2830371: A Technical Guide for Researchers

An In-depth Technical Guide on the Chemical Properties, Mechanism of Action, and Experimental Utilization of GSK2830371 (CAS RN: 1404456-53-6)

Abstract

This technical guide provides a comprehensive overview of GSK2830371, a potent and selective allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as protein phosphatase magnesium-dependent 1 delta (PPM1D). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of Wip1 inhibition. It delves into the chemical properties, mechanism of action, biological activity, and detailed experimental protocols for the effective utilization of GSK2830371 in a laboratory setting. A notable clarification is addressed regarding its CAS Registry Number, which is definitively 1404456-53-6, resolving discrepancies with other listed numbers.

Introduction and CAS Number Clarification

GSK2830371 is a first-in-class, orally bioavailable small molecule that has garnered significant interest in the field of oncology.[1] It functions as a highly selective, allosteric inhibitor of Wip1 phosphatase, a key negative regulator of the DNA damage response (DDR) pathway.[1] Overexpression of Wip1 is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[2]

A critical point of clarification for researchers is the correct Chemical Abstracts Service (CAS) Registry Number for GSK2830371. While occasional database errors have associated it with other numbers, the accurate and verified CAS RN for GSK2830371 is 1404456-53-6 .[1][3][4] This guide will exclusively refer to this validated identifier.

Physicochemical Properties

GSK2830371 is a synthetic organic compound with the following properties:

| Property | Value | Reference(s) |

| IUPAC Name | 5-[[(5-Chloro-2-methyl-3-pyridinyl)amino]methyl]-N-[(1S)-1-(cyclopentylmethyl)-2-(cyclopropylamino)-2-oxoethyl]-2-thiophenecarboxamide | [3] |

| CAS Number | 1404456-53-6 | [1][3][4] |

| Molecular Formula | C₂₃H₂₉ClN₄O₂S | [1] |

| Molecular Weight | 461.02 g/mol | [1] |

| Appearance | Crystalline solid | [3] |

| Purity | ≥98% (HPLC) | [1] |

| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol. | [1] |

| Storage | Store at -20°C | [1] |

Mechanism of Action: Allosteric Inhibition of Wip1 Phosphatase

GSK2830371 exerts its inhibitory effect on Wip1 through a unique allosteric mechanism.[1] It binds to a "flap" subdomain adjacent to the catalytic site of Wip1.[5] This flap region is a distinguishing feature of Wip1 compared to other members of the protein phosphatase 2C (PP2C) family, which accounts for the high selectivity of GSK2830371.[5] Binding of the inhibitor induces a conformational change in Wip1, rendering it catalytically inactive.[3]

The inhibition of Wip1 by GSK2830371 leads to the increased phosphorylation of several key substrates within the DNA damage response pathway.[1] These include:

-

p53 (at Ser15): A tumor suppressor protein that plays a central role in cell cycle arrest, apoptosis, and DNA repair.[6][7]

-

Chk2 (at Thr68): A checkpoint kinase that is activated in response to DNA damage and is involved in cell cycle arrest.[6]

-

ATM (at Ser1981): A primary sensor of DNA double-strand breaks that initiates the DDR signaling cascade.[8]

-

H2AX (at Ser139): A histone variant that is phosphorylated at sites of DNA damage and serves as a scaffold for the recruitment of DNA repair proteins.[1]

By preventing the dephosphorylation of these substrates, GSK2830371 effectively amplifies and sustains the DNA damage signal, leading to cell cycle arrest and apoptosis in cancer cells with a functional p53 pathway.[7]

Signaling Pathway Diagram

References

- 1. Regulation of the Wip1 phosphatase and its effects on the stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Wip1 phosphatase: between p53 and MAPK kinases pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. In vitro and in vivo study of GSK2830371 and RG7388 combination in liver adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Chemical inhibition of wild-type p53 induced phosphatase 1 (WIP1/PPM1D) by GSK2830371 potentiates the sensitivity to MDM2 inhibitors in a p53-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Wip1 phosphatase modulates ATM-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of action of acrylamido phenylboronic acids.

An In-Depth Technical Guide to the Mechanism of Action of Acrylamido Phenylboronic Acids

Executive Summary

Acrylamido phenylboronic acids (APBAs) represent a class of "smart" molecules uniquely positioned at the intersection of polymer science and molecular recognition. Their defining characteristic is a dual-functional architecture: a polymerizable acrylamido group and a diol-responsive phenylboronic acid (PBA) moiety. This combination enables the creation of advanced materials, most notably hydrogels, that can sense and react to the presence of sugars like glucose in a predictable and reversible manner. This technical guide provides an in-depth exploration of the fundamental mechanisms governing APBA behavior, from the quantum chemical properties of the boron center to the macroscopic responses of polymeric systems. It is intended for researchers, chemists, and drug development professionals seeking to leverage these unique properties for applications in diagnostics, self-regulated drug delivery, and responsive biomaterials.

The Phenylboronic Acid Moiety: A pH-Gated Diol Receptor

The entire responsive functionality of APBA originates from the phenylboronic acid group. The boron atom in a boronic acid is a Lewis acid, characterized by an empty p-orbital, making it electron-deficient. In an aqueous environment, this Lewis acidity drives a critical, pH-dependent equilibrium between two states: a neutral, trigonal planar (sp² hybridized) form and an anionic, tetrahedral (sp³ hybridized) boronate form, as depicted below.[1]

References

An In-depth Technical Guide to Boronic Acid Interactions with Cis-Diols

Introduction

Boronic acids, organoboron compounds characterized by a C–B bond and two hydroxyl groups, have emerged from the realm of synthetic curiosities to become indispensable tools in modern science.[1] Their unique ability to form reversible covalent bonds with cis-diols—a ubiquitous motif in biologically significant molecules like saccharides and glycoproteins—has propelled them to the forefront of research in diagnostics, therapeutics, and materials science.[2][3] This guide provides a comprehensive technical overview of the fundamental principles governing boronic acid-diol interactions, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings, explore the key factors influencing these interactions, and showcase their transformative applications.

The Core Interaction: Mechanism of Boronate Ester Formation

The defining feature of boronic acids is their Lewis acidity, stemming from the electron-deficient boron atom with its vacant p-orbital.[1][4] This allows them to readily accept a pair of electrons from a Lewis base, such as the hydroxyl group of a diol. The interaction is not a simple acid-base reaction but a dynamic, pH-dependent equilibrium involving multiple species.

In an aqueous solution, a boronic acid (R-B(OH)₂) exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form (R-B(OH)₃⁻).[5][6] While both forms can react with a cis-diol, the tetrahedral boronate is significantly more reactive. The interaction proceeds through the formation of a five- or six-membered cyclic boronate ester.[7] This process is reversible, with the stability of the ester being highly dependent on the pH of the medium.[8] Generally, alkaline conditions favor the formation of the more stable anionic boronate ester, while acidic conditions promote the dissociation of the ester back to the boronic acid and the diol.[7][9]

// Nodes BA_trigonal [label="R-B(OH)₂\n(Trigonal Planar)", fillcolor="#F1F3F4", fontcolor="#202124"]; BA_tetrahedral [label="R-B(OH)₃⁻\n(Tetrahedral Anionic)", fillcolor="#F1F3F4", fontcolor="#202124"]; Diol [label="cis-Diol\n(e.g., Saccharide)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ester_trigonal [label="Trigonal Boronate Ester\n(Less Stable)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ester_tetrahedral [label="Tetrahedral Boronate Ester\n(More Stable)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Invisible nodes for layout inv1 [shape=point, width=0]; inv2 [shape=point, width=0];

// Edges BA_trigonal -> BA_tetrahedral [label="+ OH⁻\n- H₂O", dir=both]; BA_tetrahedral -> inv1 [arrowhead=none]; inv1 -> Ester_tetrahedral [label="+ Diol\n- 2H₂O", dir=both]; Diol -> inv1 [arrowhead=none]; BA_trigonal -> inv2 [arrowhead=none]; inv2 -> Ester_trigonal [label="+ Diol\n- 2H₂O", dir=both]; Diol -> inv2 [arrowhead=none]; Ester_trigonal -> Ester_tetrahedral [label="+ OH⁻\n- H₂O", dir=both];

// Rank {rank=same; BA_trigonal; Diol;} {rank=same; BA_tetrahedral;} {rank=same; Ester_trigonal;} {rank=same; Ester_tetrahedral;} } } Figure 1: General mechanism of boronic acid-diol interaction.

Factors Influencing Binding Affinity and Kinetics

The efficacy of any application leveraging boronic acid-diol interactions hinges on a nuanced understanding of the factors that govern the binding affinity (Ka) and the kinetics (kon and koff) of boronate ester formation. These are not independent variables and are often intertwined in a complex interplay.

pH of the Medium

As previously mentioned, pH is a critical determinant. The concentration of the highly reactive tetrahedral boronate ion increases with pH, generally leading to stronger binding.[10] However, the optimal pH for binding is not always simply the highest pH. It is influenced by the pKₐ of both the boronic acid and the diol.[9] For many applications, achieving significant binding at physiological pH (~7.4) is a key objective and a considerable challenge, as the pKₐ of many simple arylboronic acids is in the range of 8-10.[5]

Boronic Acid pKₐ

The acidity of the boronic acid, quantified by its pKₐ, is a crucial parameter. A lower pKₐ indicates a greater propensity to form the tetrahedral boronate at a given pH, which is generally correlated with higher binding affinity.[11] The pKₐ can be modulated by introducing electron-withdrawing or electron-donating substituents on the aryl ring of the boronic acid. Electron-withdrawing groups lower the pKₐ, thereby enhancing Lewis acidity and often leading to stronger diol binding.[4][9]

Diol Structure

The structure and stereochemistry of the cis-diol play a significant role in the stability of the resulting boronate ester. Key considerations include:

-

Dihedral Angle: A smaller dihedral angle between the two hydroxyl groups generally leads to a more stable cyclic ester.[12]

-

Cyclic vs. Acyclic Diols: Cyclic diols, such as those found in furanose forms of sugars, often exhibit higher affinity than their acyclic counterparts due to their pre-organized conformation. For instance, fructose, which has a significant population of the β-D-fructofuranose isomer in solution, typically shows a higher binding affinity to boronic acids compared to glucose.[11][12]

-

Number of Hydroxyl Groups: Polyols with multiple cis-diol units can engage in multivalent interactions, leading to a significant enhancement in binding affinity.[13]

Solvent and Buffer Composition

The choice of solvent and buffer can have a profound impact on the binding equilibrium. While aqueous environments are most relevant for biological applications, studies in organic solvents have provided valuable mechanistic insights.[14] Furthermore, certain buffer components can compete with the diol for binding to the boronic acid or can catalyze the esterification and hydrolysis reactions.[13][15] For instance, phosphate and citrate buffers have been shown to influence binding constants.[13]

| Factor | General Effect on Binding Affinity | Causality |

| Increasing pH | Increases | Favors formation of the more reactive tetrahedral boronate.[10] |

| Decreasing Boronic Acid pKₐ | Increases | Enhances Lewis acidity and the concentration of the boronate at a given pH.[11] |

| Diol Conformation | Furanose > Pyranose | The furanose form presents a more favorable cis-diol arrangement for binding.[12] |

| Buffer Components | Can increase or decrease | Competitive binding or catalytic effects.[13] |

Applications in Research and Drug Development

The unique and tunable nature of the boronic acid-diol interaction has been harnessed in a wide array of applications, from diagnostics and separations to targeted drug delivery.

Sensing and Diagnostics

Boronic acid-based sensors are widely used for the detection of saccharides and other diol-containing molecules.[2][16] These sensors often incorporate a reporter molecule, such as a fluorophore, whose signal is modulated upon binding of the analyte. The change in fluorescence can be due to various mechanisms, including photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or aggregation-induced emission (AIE).[17][18]

A significant area of research is the development of continuous glucose monitoring systems for diabetes management.[19] Boronic acid-functionalized hydrogels that swell or shrink in response to glucose concentrations are a promising platform for such devices.[20]

// Nodes Start [label="Sample Introduction"]; Sensor [label="Boronic Acid-Functionalized\nSensor Surface/Molecule", fillcolor="#F1F3F4", fontcolor="#202124"]; Binding [label="Binding of\ncis-Diol Analyte", fillcolor="#F1F3F4", fontcolor="#202124"]; Signal [label="Signal Transduction\n(e.g., Fluorescence Change)", fillcolor="#F1F3F4", fontcolor="#202124"]; Detection [label="Detection & Quantification", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="Analyte Concentration"];

// Edges Start -> Sensor; Sensor -> Binding; Binding -> Signal; Signal -> Detection; Detection -> End; } } Figure 2: Workflow of a boronic acid-based sensor.

Affinity Chromatography and Separations

Boronate affinity chromatography (BAC) is a powerful technique for the selective separation and purification of glycoproteins, nucleosides, and other cis-diol-containing biomolecules.[7][21][22] In BAC, a boronic acid ligand is immobilized on a solid support, such as agarose or silica beads. When a complex mixture is passed through the column under alkaline conditions, molecules with cis-diol moieties bind to the support, while other components pass through. The bound molecules can then be eluted by lowering the pH or by using a competing diol.[7]

Experimental Protocol: Glycoprotein Enrichment using Boronate Affinity Chromatography

-

Column Equilibration: Equilibrate a boronate affinity column with a binding buffer of high pH (e.g., 50 mM ammonium acetate, pH 9.0). This ensures the boronic acid ligands are in their active, tetrahedral boronate form.

-

Sample Loading: Dissolve the protein mixture in the binding buffer and load it onto the column. Allow sufficient residence time for the glycoproteins to bind to the immobilized boronic acid.

-

Washing: Wash the column extensively with the binding buffer to remove non-specifically bound proteins. Monitor the UV absorbance of the eluate at 280 nm until it returns to baseline.

-

Elution: Elute the bound glycoproteins using an elution buffer of low pH (e.g., 0.1 M glycine-HCl, pH 3.0) or a buffer containing a high concentration of a competing diol like sorbitol. The acidic pH protonates the boronate ester, causing its dissociation.

-

Analysis: Analyze the eluted fractions for the presence of the target glycoprotein using techniques such as SDS-PAGE or mass spectrometry.

Drug Delivery Systems

The reversible nature of the boronic acid-diol interaction makes it an attractive tool for the development of stimuli-responsive drug delivery systems.[5][23] Boronic acid-functionalized nanoparticles and hydrogels can be designed to release their therapeutic payload in response to specific biological triggers, such as changes in pH or the presence of high concentrations of glucose.[20][24]

For example, nanoparticles functionalized with boronic acids can target the sialic acid residues that are often overexpressed on the surface of cancer cells, thereby enhancing the delivery of chemotherapeutic agents to the tumor site.[25][26] In the context of diabetes treatment, glucose-responsive hydrogels containing insulin have been developed. At high glucose levels, the glucose competes with the cross-linking diols in the hydrogel, leading to its swelling and the release of insulin.[19][20]

// Nodes Drug [label="Drug-Loaded Nanoparticle\n(Boronic Acid Functionalized)", fillcolor="#F1F3F4", fontcolor="#202124"]; Target [label="Target Cell\n(e.g., Cancer Cell with\nOverexpressed Sialic Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; Binding [label="Binding to Cell Surface\nvia Boronic Acid-Diol Interaction", fillcolor="#F1F3F4", fontcolor="#202124"]; Internalization [label="Cellular Internalization", fillcolor="#F1F3F4", fontcolor="#202124"]; Release [label="Drug Release\n(e.g., pH-mediated)", fillcolor="#F1F3F4", fontcolor="#202124"]; Effect [label="Therapeutic Effect", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Drug -> Target; Target -> Binding; Binding -> Internalization; Internalization -> Release; Release -> Effect; } } Figure 3: Targeted drug delivery using boronic acid-functionalized nanoparticles.

Future Perspectives

The field of boronic acid chemistry continues to evolve, with ongoing efforts focused on the design of new boronic acids with tailored properties. A key area of research is the development of boronic acids that exhibit strong binding affinity at physiological pH, which would significantly expand their utility in in vivo applications. Furthermore, the integration of boronic acids into more complex supramolecular systems and advanced materials holds immense promise for the creation of next-generation sensors, separation technologies, and "smart" drug delivery platforms. The versatility and predictability of the boronic acid-diol interaction ensure that it will remain a cornerstone of chemical biology and materials science for the foreseeable future.

References

- 1. nbinno.com [nbinno.com]

- 2. Molecular Boronic Acid-Based Saccharide Sensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective sensing of saccharides using simple boronic acids and their aggregates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60148J [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. par.nsf.gov [par.nsf.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Internal and External Catalysis in Boronic Ester Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Boronic acid-based chemical sensors for saccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Boronic acids as ligands for affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Boronic-Acid-Modified Nanomaterials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

The Vanguard of Inhibition: A Technical Guide to the Discovery of Boronic Acid-Based Enzyme Inhibitors

Foreword: The Boron Advantage

In the landscape of enzyme inhibition, the element boron occupies a unique and powerful niche. Boronic acids, organoboron compounds characterized by a C–B(OH)₂ group, have emerged as a versatile and highly effective class of inhibitors, leading to the development of breakthrough therapies for cancer, infectious diseases, and inflammatory conditions.[1] Their success stems from a distinct mechanism of action: the ability of the electron-deficient boron atom to form a stable, reversible covalent bond with nucleophilic residues, most notably the catalytic serine or threonine in the active site of an enzyme.[2][3] This interaction exquisitely mimics the tetrahedral transition state of substrate hydrolysis, resulting in potent and highly specific inhibition.[4][5][6]

This guide provides an in-depth technical exploration of the discovery process for boronic acid-based enzyme inhibitors. Moving beyond a mere recitation of protocols, we will delve into the causal relationships behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our journey will span the mechanistic underpinnings of boronic acid inhibition, rational design strategies, robust screening and validation workflows, and the iterative process of lead optimization that has culminated in clinically successful drugs.

The Mechanistic Core: Reversible Covalent Inhibition

The inhibitory power of boronic acids lies in their ability to act as transition-state analogs.[7] The boron atom, with its vacant p-orbital, is electrophilic and susceptible to nucleophilic attack by the hydroxyl group of a catalytic serine or threonine residue within an enzyme's active site.[8][9] This interaction forms a tetrahedral boronate adduct, a stable yet reversible covalent bond that effectively locks the enzyme in an inhibited state.[3][10]

The reversibility of this bond is a key advantage, potentially reducing the risk of off-target toxicities associated with permanent protein modification.[9][11] The strength and stability of the boronate adduct are influenced by the pH and the electronic properties of the boronic acid, providing avenues for fine-tuning inhibitor potency and selectivity.[12][13]

Figure 1: Mechanism of boronic acid inhibition of a serine protease.

Rational Design and Synthesis: Crafting the Ideal Inhibitor

The development of potent and selective boronic acid inhibitors is a testament to the power of rational, structure-based drug design.[14][15] By leveraging the known substrate specificity of a target enzyme, medicinal chemists can design boronic acids that not only possess the reactive "warhead" but also feature side chains that optimize interactions with the enzyme's binding pocket.[4][16]

Key Design Principles:

-

Substrate Mimicry: The non-boronic acid portion of the inhibitor is often designed to resemble the natural substrate of the enzyme, enhancing binding affinity and selectivity.[5]

-

Structure-Activity Relationship (SAR): Systematic modifications to the inhibitor's structure are made to probe interactions with the enzyme and improve potency and pharmacokinetic properties.[17][18][19]

-

Computational Modeling: In silico docking studies can predict the binding mode of designed inhibitors and help prioritize synthetic efforts.[20]

The synthesis of boronic acids and their derivatives is a well-established field of organic chemistry, with numerous methods available for their preparation.[8] A common strategy involves the stereoselective homologation of boronic esters, allowing for precise control over the inhibitor's stereochemistry, which is often crucial for potent activity.[4]

Screening and Validation: Identifying and Characterizing Hits

The discovery of novel boronic acid inhibitors typically begins with a screening campaign to identify initial "hits" from a compound library. High-throughput screening (HTS) methodologies are essential for efficiently evaluating large numbers of compounds.[21]

Figure 2: A typical workflow for the screening and validation of boronic acid inhibitors.

Primary Screening: High-Throughput Enzyme Assays

Protocol: A Generic Fluorescence-Based Protease Assay

-

Reagent Preparation:

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20.

-

Enzyme Stock: Prepare a concentrated stock of the purified target enzyme in assay buffer.

-

Substrate Stock: Prepare a stock solution of a fluorogenic peptide substrate (e.g., containing an AMC or pNA leaving group) in DMSO.

-

Inhibitor Stock: Prepare stock solutions of boronic acid compounds in DMSO.

-

-

Assay Procedure (384-well plate format):

-

Dispense a small volume (e.g., 20-50 nL) of inhibitor or DMSO (control) into the assay plate.

-

Add the enzyme solution to all wells and incubate for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Monitor the increase in fluorescence over time using a plate reader at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate) for each well.

-

Determine the percent inhibition for each compound relative to the DMSO control.

-

Identify "hits" as compounds that exhibit inhibition above a defined threshold (e.g., >50% at a single concentration).

-

Hit Confirmation and Potency Determination

Hits from the primary screen are subjected to further analysis to confirm their activity and determine their potency, typically by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC₅₀).

Enzyme Kinetics: Unraveling the Mechanism of Inhibition

Enzyme kinetic studies are crucial for determining the inhibition constant (Kᵢ) and elucidating the precise mechanism of inhibition (e.g., competitive, non-competitive).[22] These studies involve measuring the enzyme's reaction rate at various substrate and inhibitor concentrations.

Selectivity Profiling and Cell-Based Assays

A critical step in the validation process is to assess the selectivity of the inhibitor against a panel of related enzymes.[17] This helps to identify compounds with a desirable therapeutic window and minimize the potential for off-target effects. Promising inhibitors are then advanced to cell-based assays to evaluate their potency in a more physiologically relevant context and to assess for any cytotoxicity.[20]

Lead Optimization and Structure-Activity Relationship (SAR)

The "hit-to-lead" and "lead optimization" phases of drug discovery involve an iterative cycle of chemical synthesis and biological testing to improve the properties of the initial hit compounds.[19] The goal is to enhance potency, selectivity, and drug-like properties (e.g., solubility, cell permeability, metabolic stability).

Figure 3: The iterative cycle of lead optimization guided by structure-activity relationships.

Case Studies: Clinically Approved Boronic Acid Inhibitors

The success of boronic acid-based enzyme inhibitors is exemplified by several FDA-approved drugs:

| Drug Name (Brand Name) | Target Enzyme(s) | Therapeutic Area | Mechanism of Action |

| Bortezomib (Velcade®) | 26S Proteasome | Multiple Myeloma, Mantle Cell Lymphoma | Reversible inhibitor of the chymotrypsin-like activity of the 26S proteasome, leading to apoptosis in cancer cells.[23][24][25] |

| Talabostat (PT-100) | Dipeptidyl Peptidases (DPP-IV, FAP, DPP8/9) | Oncology (investigational) | Inhibits multiple DPPs, leading to immunostimulatory effects and antitumor activity.[26][27][28] |

| Vaborbactam | Serine β-Lactamases | Infectious Diseases | A β-lactamase inhibitor that protects β-lactam antibiotics from degradation by bacterial enzymes.[2][29] |

Challenges and Future Directions

Despite their successes, the development of boronic acid inhibitors is not without its challenges. These include potential off-target effects, issues with oral bioavailability, and the emergence of resistance mechanisms.[30] Future research will likely focus on the development of more selective inhibitors, the exploration of novel boronic acid "warheads," and the application of this versatile chemical scaffold to a wider range of enzyme targets.

Conclusion

The discovery of boronic acid-based enzyme inhibitors represents a significant advancement in medicinal chemistry. Their unique, reversible covalent mechanism of action provides a powerful platform for the development of potent and selective drugs. By integrating rational design, robust screening methodologies, and a deep understanding of enzyme kinetics and structure-activity relationships, the scientific community continues to unlock the full therapeutic potential of this remarkable class of molecules.

References

- 1. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 2. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases: Structure-Activity Relationships as a Guide to Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Solved A transition state analog, such as boronic acid | Chegg.com [chegg.com]

- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 9. researchgate.net [researchgate.net]

- 10. pnas.org [pnas.org]

- 11. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of serine proteases by arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. journals.asm.org [journals.asm.org]

- 15. Rational design of proteasome inhibitors based on the structure of the endogenous inhibitor PI31/Fub1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis and biological evaluation of novel non-peptide boronic acid derivatives as proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Structure-activity relationships of boronic acid inhibitors of dipeptidyl peptidase IV. 1. Variation of the P2 position of Xaa-boroPro dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Structure-activity relationship of boronic acid derivatives of tyropeptin: proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis, in vitro and in vivo biological evaluation, docking studies, and structure--activity relationship (SAR) discussion of dipeptidyl boronic acid proteasome inhibitors composed of beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 22. mdpi.com [mdpi.com]

- 23. Bortezomib - Wikipedia [en.wikipedia.org]

- 24. cancerresearchuk.org [cancerresearchuk.org]

- 25. Velcade (bortezomib): Side effects, uses, cost, and more [medicalnewstoday.com]

- 26. aacrjournals.org [aacrjournals.org]

- 27. selleckchem.com [selleckchem.com]

- 28. medchemexpress.com [medchemexpress.com]

- 29. mdpi.com [mdpi.com]

- 30. Design and Synthesis of Acyclic Boronic Acid Arginase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Glycoprotein Enrichment Using 5-Acrylamido-2-((dimethylamino)methyl)phenylboronic Acid

Introduction: A Novel Boronic Acid for Enhanced Glycoprotein Capture

The study of glycoproteins, proteins post-translationally modified with oligosaccharide chains (glycans), is fundamental to understanding a vast array of biological processes, from cell signaling and immune responses to the pathogenesis of numerous diseases. However, the low abundance of many glycoproteins in complex biological samples presents a significant analytical challenge.[1][2] Boronate affinity chromatography has emerged as a powerful and versatile tool for the selective enrichment of glycoproteins, overcoming some of the limitations of other methods like lectin affinity chromatography.[1][3][4]

This application note details a comprehensive protocol for the enrichment of glycoproteins using 5-Acrylamido-2-((dimethylamino)methyl)phenylboronic acid. This particular boronic acid derivative offers unique advantages. The acrylamido group allows for its straightforward incorporation into a stable polyacrylamide matrix, creating a high-capacity affinity support.[5] Furthermore, the presence of the ortho-dimethylaminomethyl group has been shown to significantly lower the pKa of the boronic acid to approximately 5.3.[6] This is a critical feature, as it enables strong binding to the cis-diol groups of glycans under mildly acidic to neutral pH conditions, mitigating the risk of protein degradation that can occur at the higher alkaline pHs typically required for other phenylboronic acids.[6]

The underlying principle of this enrichment strategy is the reversible covalent interaction between the boronic acid and the 1,2- or 1,3-cis-diol moieties present in the sugar residues of glycoproteins, forming stable five- or six-membered cyclic esters.[7][8] This interaction is pH-dependent; binding is favored at a pH above the pKa of the boronic acid, and elution is readily achieved by lowering the pH or by introducing a competing diol-containing molecule.[3][8]

I. Mechanism of Action: The Boronate-Diol Interaction

The selective capture of glycoproteins by this compound is governed by the principles of boronate affinity chromatography. The key steps are:

-

Boronic Acid Activation: In an aqueous solution at a pH approaching or exceeding its pKa, the boron atom of the boronic acid transitions from a trigonal planar to a tetrahedral configuration, making it amenable to react with nucleophiles. The intramolecular tertiary amine in the 2-((dimethylamino)methyl) group of the title compound facilitates this by acting as a Lewis base, stabilizing the boronate ester formation and allowing for efficient binding at a lower pH.[5][6]

-

Covalent Bond Formation: The activated boronate ion reacts with cis-diol groups on the glycan chains of glycoproteins to form a reversible covalent cyclic ester. This specific interaction forms the basis of the selective capture.

-

Elution: The captured glycoproteins can be released by disrupting the boronate-diol complex. This is typically achieved in one of two ways:

-

pH Shift: Lowering the pH of the buffer to a value significantly below the pKa of the boronic acid will protonate the boronate ester, leading to its hydrolysis and the release of the glycoprotein.

-

Competitive Elution: Introducing a high concentration of a competing diol-containing molecule, such as sorbitol, will displace the bound glycoprotein from the boronic acid matrix.

-

The following diagram illustrates the chemical interaction between the boronic acid and a glycoprotein's glycan moiety.

Caption: Boronate-Glycoprotein Interaction Mechanism.

II. Experimental Protocol: Glycoprotein Enrichment

This protocol provides a step-by-step guide for glycoprotein enrichment from a complex protein mixture using a poly(this compound) affinity matrix.

A. Preparation of the Boronic Acid Affinity Matrix

This section is for researchers starting with the monomer. If a pre-made resin is available, proceed to section B.

-

Materials:

-

This compound

-

Acrylamide/Bis-acrylamide solution (e.g., 40% w/v, 29:1)

-

Ammonium persulfate (APS), 10% (w/v) in water (prepare fresh)

-

N,N,N',N'-Tetramethylethylenediamine (TEMED)

-

Inert support matrix (e.g., porous silica beads)

-

-

Procedure:

-

Prepare a monomer solution containing this compound and acrylamide/bis-acrylamide in a suitable buffer.

-

Degas the solution to remove oxygen, which inhibits polymerization.

-

Add APS and TEMED to initiate polymerization.

-

Allow the polymerization to proceed to completion.

-

Wash the resulting polymer extensively with water, then with the binding buffer to remove unreacted monomers and other reagents.

-

B. Sample Preparation

-

Starting Material: This protocol is suitable for a variety of complex biological samples, including serum, plasma, cell lysates, and tissue homogenates.

-

Protein Extraction: Extract total protein from your sample using a suitable lysis buffer. For membrane proteins, inclusion of a mild non-ionic detergent may be necessary.

-

Denaturation and Reduction (Optional but Recommended): For improved accessibility of glycan chains, denature and reduce the proteins.

-

Add Dithiothreitol (DTT) to a final concentration of 5-10 mM and incubate at 56-60°C for 30-60 minutes.

-

-

Alkylation (Optional): To prevent the reformation of disulfide bonds, alkylate the free sulfhydryl groups.

-

Add iodoacetamide (IAA) to a final concentration of 15-20 mM and incubate in the dark at room temperature for 30 minutes.

-

-

Buffer Exchange/Desalting: It is crucial to exchange the sample into the binding buffer to ensure optimal pH and remove interfering substances. Use dialysis, spin columns, or gel filtration for this purpose.

C. Glycoprotein Binding

-

Binding Buffer: Prepare a binding buffer. Given the low pKa of the boronic acid derivative, a pH of 6.0-7.5 is recommended. A non-amine-based buffer is preferable to avoid competition with the glycans for boronic acid binding.[8]

-

Recommended Binding Buffer: 50 mM MES, 150 mM NaCl, pH 6.5.

-

-

Procedure:

-

Equilibrate the boronic acid affinity matrix with 3-5 column volumes of binding buffer.

-

Load the prepared protein sample onto the equilibrated matrix. The loading can be done in a column format or by batch incubation.

-

For batch incubation, gently agitate the sample with the affinity matrix for 1-2 hours at 4°C.

-

Collect the flow-through/supernatant, which contains the non-glycosylated proteins.

-

D. Washing

-

Wash Buffer: Use the same composition as the binding buffer.

-

Procedure:

-

Wash the affinity matrix with 5-10 column volumes of wash buffer to remove non-specifically bound proteins.

-

Monitor the absorbance of the wash fractions at 280 nm until it returns to baseline.

-

E. Elution

Choose one of the following elution methods:

-

Acidic Elution:

-

Elution Buffer: 50 mM sodium acetate, 150 mM NaCl, pH 4.0.

-

Procedure: Apply 3-5 column volumes of the elution buffer to the matrix and collect the eluate in fractions. Immediately neutralize the fractions by adding a small amount of a high concentration Tris buffer (e.g., 1 M Tris-HCl, pH 8.0).

-

-

Competitive Elution:

-

Elution Buffer: 100-200 mM Sorbitol in binding buffer.

-

Procedure: Apply 3-5 column volumes of the elution buffer to the matrix and collect the eluate in fractions.

-

F. Downstream Processing

The enriched glycoprotein fraction is now ready for downstream analysis, such as:

-

SDS-PAGE and Western Blotting

-

Mass Spectrometry (after buffer exchange and tryptic digestion)

-

Enzymatic activity assays

III. Experimental Workflow and Quantitative Data

The following diagram provides a visual representation of the entire glycoprotein enrichment workflow.

Caption: Glycoprotein Enrichment Workflow.

| Parameter | Recommended Condition | Rationale |

| Binding pH | 6.0 - 7.5 | The ortho-dimethylaminomethyl group lowers the pKa of the boronic acid to ~5.3, allowing for efficient binding at near-neutral pH.[6] |

| Binding Buffer | 50 mM MES, 150 mM NaCl, pH 6.5 | MES is a non-amine buffer, preventing competition with glycans for binding.[8] NaCl reduces non-specific ionic interactions. |

| Elution pH (Acidic) | 4.0 | A pH significantly below the pKa disrupts the boronate-diol ester, releasing the bound glycoproteins. |

| Competitive Eluent | 100-200 mM Sorbitol | Sorbitol is a polyol that effectively competes with glycoproteins for binding to the boronic acid. |

| Incubation Time | 1-2 hours | Allows for sufficient interaction between the glycoproteins and the affinity matrix. |

IV. Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Yield of Enriched Glycoproteins | - Inefficient binding (incorrect pH) - Glycan chains are not accessible - Incomplete elution | - Verify the pH of the binding buffer. - Include denaturation and reduction steps in sample preparation. - Increase the volume or strength of the elution buffer. |

| High Contamination with Non-Glycoproteins | - Insufficient washing - Non-specific hydrophobic or ionic interactions | - Increase the wash volume. - Increase the salt concentration in the binding and wash buffers (e.g., up to 500 mM NaCl). |

| Glycoproteins Elute During Washing | - Binding affinity is too low at the chosen pH | - Increase the pH of the binding and wash buffers slightly (e.g., to 7.0 or 7.5). |

V. Conclusion

The use of this compound offers a robust and efficient method for the enrichment of glycoproteins. Its unique property of binding effectively at a near-neutral pH provides a significant advantage in preserving the integrity of the target proteins. By following the detailed protocol and understanding the underlying principles, researchers can successfully isolate glycoproteins from complex biological mixtures, enabling more in-depth and accurate downstream analysis in the burgeoning field of glycoproteomics.

VI. References

-

NuGel™ Glycoprotein Enrichment PBA Kit - With Phenyl Boronic Acid NuGel™ Beads. --INVALID-LINK--

-

Zhang, Q., et al. (2014). A Universal Chemical Enrichment Method for Mapping the Yeast N-glycoproteome by Mass Spectrometry (MS). Molecular & Cellular Proteomics, 13(6), 1563–1572. --INVALID-LINK--

-

Kłossowski, S., et al. (2016). pKa values for boronic acids 1-7. ResearchGate. --INVALID-LINK--

-

This compound. Achemica. --INVALID-LINK--

-

Workflow of the boronic acid‐based enrichment method for comprehensive... ResearchGate. --INVALID-LINK--

-

A Boronic Acid-Based Enrichment for Site-Specific Identification of the N-glycoproteome Using MS-Based Proteomics. Jove. --INVALID-LINK--

-

CAS 1217500-78-1 this compound. Chemsrc. --INVALID-LINK--

-

This compound, 98%. Benchchem. --INVALID-LINK--

-

Pompach, P., et al. (2022). Optimized Glycopeptide Enrichment Method–It Is All About the Sauce. Journal of the American Society for Mass Spectrometry, 33(7), 1266–1274. --INVALID-LINK--

-

Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Taylor & Francis Online. --INVALID-LINK--

-

1217500-78-1 | Chemical Name : this compound. Pharmaffiliates. --INVALID-LINK--

-

Glycoprotein Enrichment Kit (Phenyl Boronic Acid). Creative Biolabs. --INVALID-LINK--

-

5X SiaFind Binding Buffer 1 for Glycoscience Research. Lectenz Bio. --INVALID-LINK--

-

Riley, N. M., et al. (2020). A Pragmatic Guide to Enrichment Strategies for Mass Spectrometry–Based Glycoproteomics. Molecular & Cellular Proteomics, 20, 100029. --INVALID-LINK--

-

Glycoprotein N-glycan preparation for MS analysis. University of California, San Diego. --INVALID-LINK--

-

Synthesis and Evaluation of Protein-Phenylboronic Acid Conjugates as Lectin Mimetics. EngagedScholarship@CSU. --INVALID-LINK--

-

Buffers and Accessories. Lectenz Bio. --INVALID-LINK--

-

A capture and release method based on noncovalent ligand cross-linking and facile filtration for purification of lectins and glycoproteins. Journal of Biological Chemistry. --INVALID-LINK--

-

Zhu, J., et al. (2018). Glycoproteins Enrichment and LC-MS/MS Glycoproteomics in Central Nervous System Applications. Methods in Molecular Biology, 1788, 117–128. --INVALID-LINK--

References

- 1. researchgate.net [researchgate.net]

- 2. A Universal Chemical Enrichment Method for Mapping the Yeast N-glycoproteome by Mass Spectrometry (MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Pragmatic Guide to Enrichment Strategies for Mass Spectrometry–Based Glycoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, 98% [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. biotechsupportgroup.com [biotechsupportgroup.com]

- 7. Optimized Glycopeptide Enrichment Method–It Is All About the Sauce - PMC [pmc.ncbi.nlm.nih.gov]

- 8. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]

Application Note: Glycoprotein Capture Using Boronate Affinity Chromatography

Abstract

This comprehensive guide details the principles and practices of boronate affinity chromatography (BAC) for the selective capture and enrichment of glycoproteins. Glycoproteins are critical targets in diagnostics and therapeutic development, and their effective isolation from complex biological matrices is a prerequisite for downstream analysis. BAC offers a robust and versatile platform for this purpose, leveraging a unique, pH-dependent covalent interaction. This document provides researchers, scientists, and drug development professionals with a deep understanding of the underlying chemistry, a detailed step-by-step protocol, and expert insights into optimizing experimental parameters for successful glycoprotein purification.

Introduction: The Challenge and Opportunity of Glycoproteins

Glycoproteins, proteins modified with oligosaccharide chains (glycans), are integral to a vast array of biological processes, including cellular recognition, immune responses, and signal transduction.[1] Alterations in the glycosylation patterns of proteins are increasingly recognized as biomarkers for various diseases, including cancer and diabetes.[1][2] Consequently, the ability to selectively isolate glycoproteins from complex samples like serum, plasma, or cell lysates is of paramount importance in proteomics, glycomics, and clinical diagnostics.[3][4][5]

While methods like lectin affinity chromatography exist, they are often specific to certain glycan structures. Boronate affinity chromatography (BAC) presents a broader, more universal approach, targeting a common feature of sugar moieties: the cis-diol group.[1][6] This technique is distinguished by its reliance on a reversible, covalent interaction, offering high selectivity and gentle elution conditions.[2][4]

The Principle of Boronate Affinity Chromatography

The cornerstone of BAC is the specific and pH-sensitive interaction between an immobilized boronic acid ligand (e.g., m-aminophenylboronic acid) and the 1,2-cis-diol groups present in the sugar residues of glycoproteins.[7]

The mechanism proceeds in two key stages:

-

Activation of the Ligand: In an alkaline environment (typically pH > 8.0), the boron atom of the boronic acid, which is normally in a trigonal planar configuration, accepts a hydroxyl ion from the aqueous solution. This converts it into a more reactive, tetrahedral boronate anion.[7]

-

Covalent Ester Formation: This activated tetrahedral boronate anion readily reacts with molecules containing adjacent, coplanar hydroxyl groups (cis-diols) to form a stable, five- or six-membered cyclic ester. This covalent bond effectively immobilizes the glycoprotein on the chromatography support.[1][7]

The binding is reversible. By lowering the pH of the mobile phase (typically to pH < 6.5), the equilibrium shifts. The boronate-diol ester is hydrolyzed, releasing the captured glycoprotein, and the boronic acid ligand reverts to its less reactive trigonal state.[2][8] This pH-controlled "capture and release" mechanism is the defining feature of BAC.[2]

Caption: Mechanism of Boronate Affinity Chromatography.

Causality of Experimental Choices: Beyond the Basics

A successful BAC protocol hinges on the careful control of buffer conditions to manage not only the primary boronate-diol interaction but also potential secondary interactions.

-

pH Control: This is the most critical parameter. The binding pH must be above the pKa of the boronic acid ligand (typically 8.0-9.0 for phenylboronic acid derivatives) to ensure the formation of the reactive tetrahedral boronate anion.[4] Elution is triggered by a drop in pH, which protonates the complex and causes hydrolysis.

-

Buffer Selection: The choice of buffering agent is crucial. Buffers containing cis-diol groups, most notably Tris (tris(hydroxymethyl)aminomethane), must be avoided as they will compete with the glycoproteins for binding to the column matrix.[8] Suitable alternatives include HEPES, phosphate, and ammonium acetate buffers.

-

Managing Secondary Interactions: The aromatic phenyl ring of the commonly used m-aminophenylboronic acid ligand can participate in hydrophobic interactions with proteins.[6] Furthermore, the negatively charged boronate anion can engage in ionic interactions. These secondary forces can lead to non-specific binding of non-glycosylated proteins. The inclusion of moderate salt concentrations in the binding buffer can help mitigate ionic interactions, but excessively high salt may exacerbate hydrophobic ones.[3]

Detailed Protocol for Glycoprotein Capture

This protocol is a general guideline for capturing glycoproteins from a complex protein mixture using a commercially available boronate affinity resin (e.g., m-aminophenylboronic acid-agarose). Optimization may be required depending on the specific sample and target glycoprotein.

Materials and Reagents

-

Chromatography Column: Appropriate size for the resin bed volume.

-

Boronate Affinity Resin: e.g., Affi-Gel Boronate (Bio-Rad) or similar.

-

Peristaltic Pump and Tubing

-

Fraction Collector

-

UV Spectrophotometer (for monitoring protein elution at 280 nm)

-

Reagents for Buffers: HEPES, Sodium Phosphate (Monobasic and Dibasic), Sodium Chloride, Sorbitol, Acetic Acid.

-